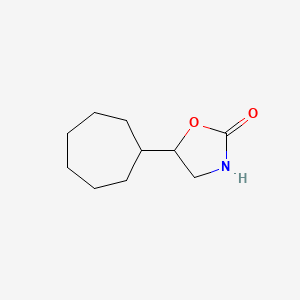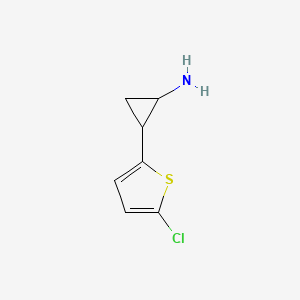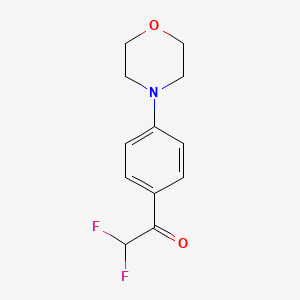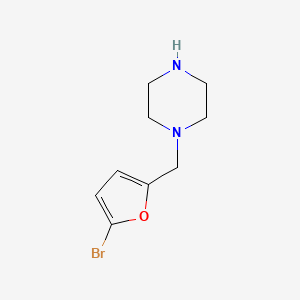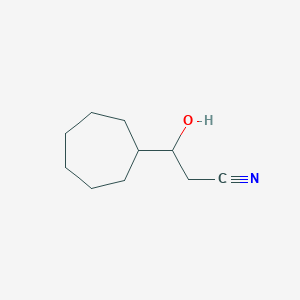
3-Cycloheptyl-3-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cycloheptyl-3-hydroxypropanenitrile is an organic compound with the molecular formula C10H17NO It features a seven-membered cycloheptyl ring attached to a hydroxypropanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-3-hydroxypropanenitrile typically involves the reduction of 3-cycloheptyl-3-ketopropanenitrile. This reduction can be catalyzed by a carbonyl reductase enzyme, such as PhADH from Paraburkholderia hospita. The reaction conditions often include a substrate concentration of 200 g/L (1.5 M) and the use of a double mutant enzyme (H93C/A139L) to enhance enantioselectivity and specific activity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. The use of engineered enzymes allows for high substrate concentrations and efficient conversion rates, making the process economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cycloheptyl-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 3-Cycloheptyl-3-ketopropanenitrile.
Reduction: 3-Cycloheptyl-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Cycloheptyl-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Cycloheptyl-3-hydroxypropanenitrile involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic reduction reactions, the compound acts as a substrate for carbonyl reductase enzymes, which facilitate the conversion of the ketone group to a hydroxy group. This process involves the transfer of electrons and protons, resulting in the formation of the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopentyl-3-hydroxypropanenitrile: Features a five-membered cyclopentyl ring instead of a seven-membered cycloheptyl ring.
3-Cyclohexyl-3-hydroxypropanenitrile: Features a six-membered cyclohexyl ring.
3-Phenyl-3-hydroxypropanenitrile: Features a phenyl ring instead of a cycloalkyl ring.
Uniqueness
3-Cycloheptyl-3-hydroxypropanenitrile is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
3-cycloheptyl-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H17NO/c11-8-7-10(12)9-5-3-1-2-4-6-9/h9-10,12H,1-7H2 |
Clé InChI |
IBDUUBWWINLXAV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


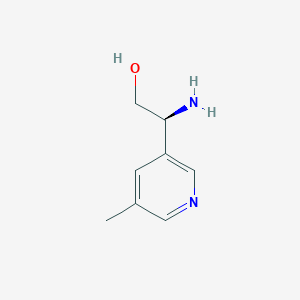
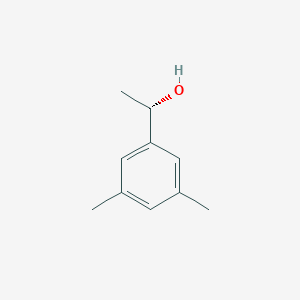
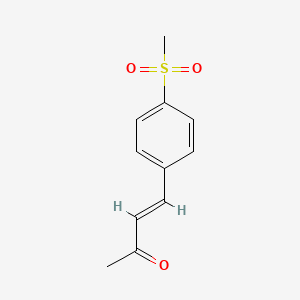
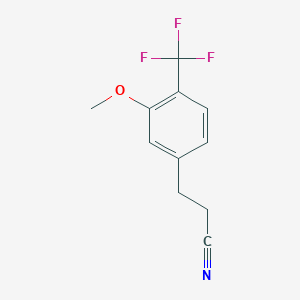
![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)
